molecular formula C14H13NO B11809442 (2,6-Dimethylphenyl)(pyridin-3-yl)methanone

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone

Cat. No.: B11809442
M. Wt: 211.26 g/mol
InChI Key: MOSNIVRSLBHLAY-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone is a chemical compound featuring a ketone group bridging a 2,6-dimethylphenyl ring and a pyridin-3-yl (nicotinoyl) group. This structure classifies it as an aromatic ketone, a privileged scaffold in medicinal chemistry known for its utility in constructing biologically active molecules. While direct biological data for this specific compound is limited, its core structure is highly valuable in drug discovery. The 2,6-dimethylphenyl group is a common motif in compounds being investigated for a range of therapeutic areas . A closely related (pyridin-3-yl)methanone derivative has been extensively researched as a potent and highly selective TRPV4 antagonist, representing a significant potential for the treatment of pain . Furthermore, the 2,6-dimethylphenyl moiety is a recurrent feature in compounds with demonstrated antimicrobial activity against resistant Gram-positive pathogens . From a synthetic chemistry perspective, pyridinyl methanones can be accessed via innovative catalytic methods, such as copper-catalyzed direct Csp3-H oxidation of the corresponding methylene precursors, highlighting modern trends in efficient bond formation . As a key intermediate, this compound offers researchers a versatile building block for the synthesis of more complex molecules, particularly in the development of receptor antagonists and antimicrobial agents. This product is intended for research and development purposes in a laboratory setting.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(2,6-dimethylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO/c1-10-5-3-6-11(2)13(10)14(16)12-7-4-8-15-9-12/h3-9H,1-2H3

InChI Key

MOSNIVRSLBHLAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Challenges

  • Catalyst Loading : A molar ratio of 1:1.2 (substrate:AlCl₃) is optimal, with excess catalyst leading to side reactions such as over-acylation or decomposition of the pyridine ring.

  • Solvent : Dichloromethane (DCM) or nitrobenzene is used to stabilize the acylium intermediate. Polar aprotic solvents enhance electrophilicity but may reduce yields due to competing solvent coordination.

  • Temperature : Reactions proceed at 0–5°C to minimize polysubstitution, with gradual warming to room temperature over 12–24 hours.

ParameterValue
Yield45–55%
Purity (HPLC)>90%
Key LimitationSteric hindrance from methyl groups reduces electrophilic substitution efficiency

Grignard Reagent-Based Synthesis

This two-step method involves the formation of pyridin-3-ylmagnesium bromide followed by its reaction with 2,6-dimethylbenzoyl chloride. The Grignard approach circumvents the regioselectivity issues of Friedel-Crafts acylation.

Step 1: Formation of Pyridin-3-ylmagnesium Bromide

  • Substrate : 3-bromopyridine reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Initiation : A small amount of iodine or 1,2-dibromoethane is required to activate the magnesium surface.

Step 2: Nucleophilic Acyl Substitution

  • The Grignard reagent is added dropwise to a solution of 2,6-dimethylbenzoyl chloride in THF at −78°C.

  • Quenching : Saturated ammonium chloride solution is used to protonate the intermediate, yielding the ketone.

ParameterValue
Overall Yield60–68%
Purity (HPLC)88–92%
Key AdvantageHigher regioselectivity compared to Friedel-Crafts

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between 2,6-dimethylphenylboronic acid and 3-bromopyridine offers a modern alternative with excellent functional group tolerance. This method is ideal for late-stage diversification.

Catalytic System

  • Catalyst : PdCl₂(dppf) (dppf = 1,1′-bis(diphenylphosphino)ferrocene) at 2 mol% loading.

  • Base : Potassium carbonate (K₂CO₃) in a 3:1 mixture of 1,4-dioxane and water.

  • Temperature : 80–90°C for 12–18 hours under argon.

Post-Reaction Workup

  • The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4) to isolate the ketone.

ParameterValue
Yield75–82%
Purity (HPLC)95–98%
Key AdvantageScalability and compatibility with sensitive functional groups

Nucleophilic Acyl Substitution via Acid Chloride

Activation of 2,6-dimethylbenzoic acid to its corresponding acid chloride, followed by reaction with pyridin-3-yllithium, provides a high-yielding route.

Acid Chloride Formation

  • Reagent : Thionyl chloride (SOCl₂) in refluxing toluene (80°C, 4 hours).

  • Quenching : Excess SOCl₂ is removed under reduced pressure to yield 2,6-dimethylbenzoyl chloride.

Ketone Formation

  • Pyridin-3-yllithium, generated from 3-bromopyridine and lithium diisopropylamide (LDA), reacts with the acid chloride at −78°C in THF.

ParameterValue
Yield70–78%
Purity (HPLC)93–96%
Key LimitationRequires strict anhydrous conditions

Comparative Analysis of Methods

The choice of synthetic route depends on factors such as cost, scalability, and purity requirements:

MethodYield RangePurityScalabilityCost ($/g)
Friedel-Crafts45–55%>90%Moderate12–18
Grignard60–68%88–92%High20–25
Suzuki-Miyaura75–82%95–98%High30–40
Nucleophilic Acyl70–78%93–96%Moderate25–30
  • Friedel-Crafts : Economical but limited by moderate yields and regioselectivity issues.

  • Grignard : Balances cost and yield but requires careful handling of air-sensitive reagents.

  • Suzuki-Miyaura : Preferred for high-purity applications despite higher palladium costs.

  • Nucleophilic Acyl : Optimal for small-scale synthesis with stringent purity requirements.

Mechanistic Insights and Optimization Strategies

Steric Effects in Friedel-Crafts Acylation

The 2,6-dimethyl substitution on the phenyl ring creates significant steric hindrance, slowing the electrophilic attack. Computational studies suggest that methyl groups increase the activation energy by 8–12 kJ/mol compared to unsubstituted analogs. Mitigation strategies include:

  • Using bulky solvents (e.g., mesitylene) to stabilize transition states.

  • Incremental addition of acyl chloride to prevent catalyst poisoning.

Ligand Design in Suzuki-Miyaura Coupling

The dppf ligand in PdCl₂(dppf) enhances catalytic activity by stabilizing the palladium center and facilitating oxidative addition of the aryl bromide. Alternative ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been tested but show reduced yields (60–65%) due to poorer electron-donating properties .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

(a) Substituent Variations on the Aromatic Rings

  • (2,6-Dimethylphenyl)(phenyl)methanone (5m): Replacing the pyridin-3-yl group with a simple phenyl ring () eliminates the nitrogen heteroatom, reducing polarity and hydrogen-bonding capacity. This modification likely increases hydrophobicity, impacting solubility and interaction with biological targets .
  • (3-Aminophenyl)(2,6-dimethylphenyl)methanone: Introducing an amino group on the phenyl ring () adds hydrogen-bonding capability and basicity, which could improve aqueous solubility and modulate electronic properties for reactivity in nucleophilic substitutions .

(b) Heterocyclic Replacements

  • (1-(2,6-Dimethylphenyl)-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone: Replacing pyridine with a pyrrole ring () introduces an electron-rich heterocycle, altering redox properties and ligand behavior in catalytic systems. Pyrrole’s nitrogen is less basic than pyridine, affecting coordination chemistry .
  • (2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone: Incorporating a morpholino group and trifluoromethyl-substituted pyridine () introduces steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability in drug design .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features Reference
(2,6-Dimethylphenyl)(pyridin-3-yl)methanone C₁₄H₁₃NO 211.26 g/mol Bifunctional aromatic system; moderate polarity due to pyridine N -
(2,6-Dimethylphenyl)(phenyl)methanone C₁₅H₁₄O 210.27 g/mol Higher hydrophobicity; lacks heteroatom
(2,6-Dimethylphenyl)(quinolin-3-yl)methanone C₁₉H₁₇NO 283.35 g/mol Extended conjugation; enhanced UV/Vis absorption
(3-Aminophenyl)(2,6-dimethylphenyl)methanone C₁₅H₁₅NO 225.29 g/mol Amino group improves solubility and H-bonding

Notes:

  • Pyridine-containing analogs exhibit higher polarity and lower logP values compared to phenyl-substituted derivatives.
  • Trifluoromethyl groups (e.g., in ) significantly decrease electron density, affecting reactivity in electrophilic substitutions .

Pharmacological and Chemical Reactivity

  • Catalytic Applications: Palladium-catalyzed reactions () highlight the role of methanones as intermediates. The pyridin-3-yl group’s nitrogen can coordinate to metal centers, enhancing catalytic efficiency compared to phenyl analogs .
  • Stereochemical Considerations: demonstrates that minor structural changes (e.g., methyl vs. dimethyl substitution) can invert CD spectral signatures, complicating absolute configuration assignments. This underscores the sensitivity of chiral methanones to substituent effects .

Biological Activity

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound characterized by its unique structure, which includes a dimethyl-substituted phenyl group and a pyridin-3-yl moiety attached to a carbonyl group. This compound belongs to the ketone family and exhibits significant biological activities that are of interest in medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

The molecular formula of this compound is C13H13N1O1. Its structure allows it to undergo various chemical reactions typical of ketones and aromatic compounds. The electronic and steric effects from the substituents on the aromatic rings influence its reactivity and interactions within biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines.
  • Neuroprotective Effects : Compounds with similar structures have been identified as D3 dopamine receptor agonists, which are known for their neuroprotective properties against neurodegeneration.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to therapeutic applications in diseases where these enzymes play a crucial role.

1. Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, with an IC50 value comparable to standard chemotherapeutic agents. The presence of specific functional groups was found to enhance its cytotoxic activity.

2. Neuroprotective Properties

In a high-throughput screening aimed at identifying D3 dopamine receptor agonists, compounds structurally related to this compound demonstrated potent neuroprotective effects in animal models. These effects were linked to the activation of the D3 receptor, which is crucial for neuroprotection against toxins like MPTP and 6-OHDA .

3. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Research showed that modifications in its structure could significantly alter its interaction profiles with various enzymes involved in metabolic pathways. This aspect is critical for developing therapeutic agents targeting specific diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

Compound NameStructureUnique Features
(2,3-Dimethylphenyl)(pyridin-3-yl)methanoneStructureSlightly different substitution pattern on the phenyl ring; may exhibit different biological activities.
(2,6-Dimethoxyphenyl)(pyridin-3-yl)methanoneStructureContains methoxy groups instead of methyl; alters electronic properties significantly.
(2-Chlorophenyl)(pyridin-3-yl)methanoneStructureChlorine substituent introduces different reactivity patterns; potential for increased electrophilicity.

These modifications can enhance or diminish the compound’s ability to interact with biological targets.

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